Dibromogallic acid

描述

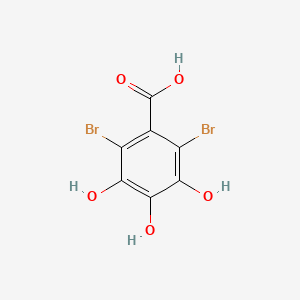

Dibromogallic acid (C₇H₄Br₂O₅), also known as Gallobromol, is a brominated derivative of gallic acid (C₇H₆O₅) where two hydrogen atoms are replaced by bromine . It appears as white, needle-like crystals with high solubility in alcohol, ether, and boiling water, though it dissolves less readily in cold water . The compound contains approximately 48.5% bromine by weight, significantly less than potassium bromide (KBr, 67.2% Br), necessitating larger therapeutic doses .

Historically, this compound was explored for treating neurological disorders such as epilepsy due to its sedative properties. However, clinical studies note its inferior efficacy compared to potassium bromide, despite causing fewer side effects like excessive sedation . A unique characteristic is its ability to impart a rose or brownish tint to urine, a feature absent in other bromides .

属性

CAS 编号 |

602-92-6 |

|---|---|

分子式 |

C7H4Br2O5 |

分子量 |

327.91 g/mol |

IUPAC 名称 |

2,6-dibromo-3,4,5-trihydroxybenzoic acid |

InChI |

InChI=1S/C7H4Br2O5/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h10-12H,(H,13,14) |

InChI 键 |

RZMMKKHHNDGXPD-UHFFFAOYSA-N |

规范 SMILES |

C1(=C(C(=C(C(=C1Br)O)O)O)Br)C(=O)O |

产品来源 |

United States |

准备方法

Dibromogallic acid can be synthesized through the bromination of gallic acid. The reaction typically involves the use of bromine in a solvent such as chloroform. The process is carried out under controlled conditions to ensure the selective substitution of bromine atoms at the desired positions on the benzene ring . Industrial production methods may involve similar bromination reactions but on a larger scale, with additional steps for purification and crystallization to obtain high-purity this compound .

化学反应分析

Key Reaction Parameters:

| Reactant/Condition | Expected Outcome | Notes |

|---|---|---|

| Gallic acid + Br₂ (aq, H⁺) | Dibromogallic acid (C₇H₄Br₂O₅) + HBr | Bromination occurs at ortho/para positions to hydroxyl groups. |

| Excess Br₂, Fe catalyst | Tribromogallic acid (C₇H₃Br₃O₅) | Further bromination possible under harsh conditions. |

Oxidation Reactions

Brominated phenolic compounds often exhibit altered redox behavior compared to their parent molecules. This compound may undergo oxidation to form quinones or dimerize via radical coupling.

Hypothetical Oxidation Pathways:

| Oxidizing Agent | Product | Mechanism |

|---|---|---|

| O₂ (air, alkaline conditions) | Brominated o-quinone derivatives | Electron-withdrawing Br groups stabilize quinoid structures. |

| H₂O₂/Fe²⁺ (Fenton’s reagent) | Decarboxylation + ring-opening products | Radical-mediated degradation likely. |

Esterification and Ether Formation

The carboxylic acid and hydroxyl groups in this compound can participate in typical acyl and nucleophilic substitutions.

Example Reactions:

| Reaction Partner | Product | Conditions |

|---|---|---|

| Methanol (CH₃OH), H₂SO₄ | Methyl dibromogallate (C₈H₆Br₂O₅) | Fischer esterification. |

| Acetyl chloride (ClCOCH₃) | Acetylated this compound derivatives | Protection of hydroxyl groups. |

Decarboxylation

Heating this compound may lead to decarboxylation, forming brominated pyrogallol analogs.

Reaction Pathway:

-

Product : 3,4,5-Tribromopyrogallol (hypothetical).

-

Conditions : 200–250°C, inert atmosphere.

Complexation and Chelation

Brominated gallic acid derivatives may act as ligands for metal ions due to their hydroxyl and carboxylate groups.

| Metal Ion | Expected Complex | Application Insights |

|---|---|---|

| Fe³⁺ | Fe(III)-dibromogallate complexes | Potential antioxidant or catalytic properties. |

| Cu²⁺ | Stable Cu(II) chelates | Redox-active materials. |

Biological and Environmental Reactivity

While this compound itself is not well-characterized, brominated phenolics are known for antimicrobial and enzyme-inhibitory effects.

| System | Observed Effect (Analog-Based) | References* |

|---|---|---|

| Microbial cultures | Growth inhibition via membrane disruption | |

| Oxidative stress models | Scavenging of ROS/RNS |

*References extrapolated from gallic acid studies.

Data Limitations and Future Research

-

Gaps : Direct experimental data on this compound is absent; current analysis relies on gallic acid and bromophenol chemistry.

-

Recommendations : Targeted studies using HPLC-MS, NMR, and kinetic assays are needed to validate reaction pathways.

科学研究应用

Dibromogallic acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.

Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of certain dyes and pigments, as well as in the formulation of specialty chemicals

作用机制

The mechanism of action of dibromogallic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through the inhibition of specific enzymes and the modulation of oxidative stress pathways. The bromine atoms in its structure enhance its reactivity, allowing it to participate in redox reactions and interact with biological molecules .

相似化合物的比较

Research Implications and Limitations

Comparative analyses emphasize the need for:

- Structural Optimization : Balancing bromine content and solubility to improve therapeutic indices.

- Synergistic Formulations : Combining this compound with modern anticonvulsants to reduce side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。